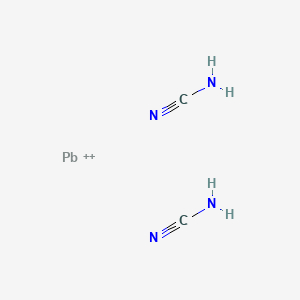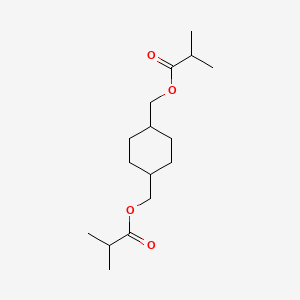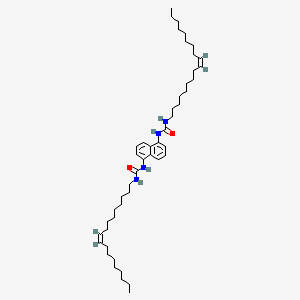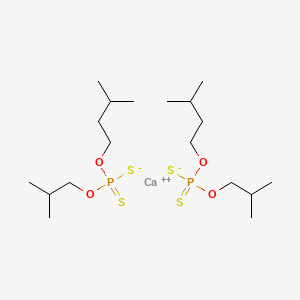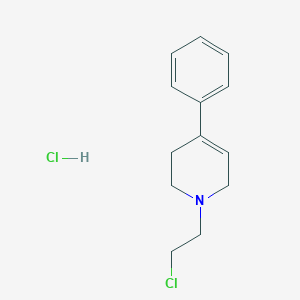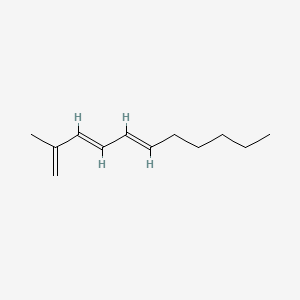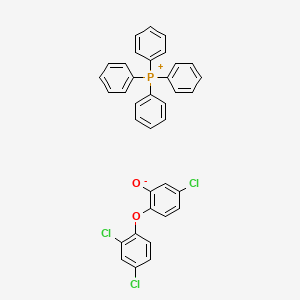
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C24H20P.C12H6Cl3O2 and a molecular weight of 627.90 g/mol. This compound is known for its unique structure, which combines a tetraphenylphosphonium cation with a 5-chloro-2-(2,4-dichlorophenoxy)phenolate anion. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of tetraphenylphosphonium chloride with 5-chloro-2-(2,4-dichlorophenoxy)phenol under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function . It may also inhibit certain enzymes and disrupt metabolic pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate can be compared with other similar compounds such as:
Tetraphenylphosphonium phenolate: This compound has a similar structure but lacks the chloro and dichlorophenoxy groups, resulting in different chemical properties and applications.
5-chloro-2-(2,4-dichlorophenoxy)phenol: This compound is similar but does not contain the tetraphenylphosphonium cation, leading to different reactivity and uses.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94230-98-5 |
|---|---|
Fórmula molecular |
C36H26Cl3O2P |
Peso molecular |
627.9 g/mol |
Nombre IUPAC |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H7Cl3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H;1-6,16H/q+1;/p-1 |
Clave InChI |
IVIDGYXOIXRPCN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



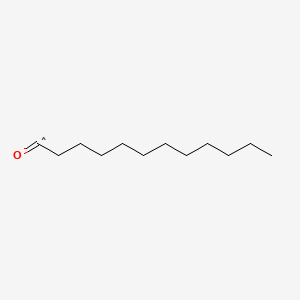
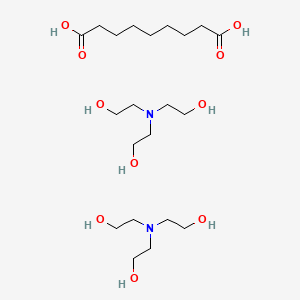
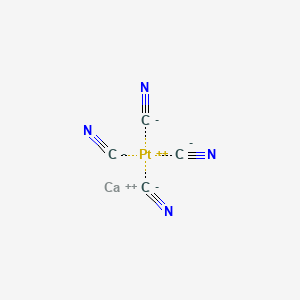

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
